molecular formula C19H20N2O B2464716 1,3-Bis(1-phenylcyclopropyl)urea CAS No. 1820747-29-2

1,3-Bis(1-phenylcyclopropyl)urea

Cat. No. B2464716
CAS RN: 1820747-29-2
M. Wt: 292.382
InChI Key: WKKWFHIIDRJSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(1-phenylcyclopropyl)urea is a chemical compound with the molecular formula C19H20N2O and a molecular weight of 292.37 . It is used in various scientific research and development .


Synthesis Analysis

The synthesis of 1,3-disubstituted ureas, which includes 1,3-Bis(1-phenylcyclopropyl)urea, involves reactions of bicyclo [2.2.1]heptane-2-yl isocyanate with amines . Another method involves the reaction of two amines of different structures and basicities with 1,1’-carbonyldiimidazole .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(1-phenylcyclopropyl)urea includes two phenylcyclopropyl groups attached to a urea group . The exact 3D structure can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

1,3-Bis(1-phenylcyclopropyl)urea has been investigated as a corrosion inhibitor for carbon steel . The inhibition effect is attributed to the adsorption of the inhibitor on the surface of the carbon steel .

Scientific Research Applications

Antimicrobial Activity

1,3-Bis(1-phenylcyclopropyl)urea and its derivatives have shown significant antimicrobial activity. They have been found to be effective against various bacterial strains such as Staphylococcus aureus , Bacillus endophyticus , Streptococcus entericus , and Escherichia coli , as well as fungal strains like Candida albicans and Rhizopus oryzae . These compounds have shown higher antimicrobial potency against the tested microbes than the reference drugs .

Inhibitors of 14α-Sterol Demethylase

These compounds have been studied as potential inhibitors of the enzyme 14α-sterol demethylase . This enzyme is involved in the biosynthesis of sterols, which are essential components of eukaryotic cell membranes. Inhibiting this enzyme can disrupt the growth of certain pathogens, making these compounds potential candidates for the development of new antimicrobial drugs .

HIV-1 Reverse Transcriptase Inhibitors

1,3-Disubstituted ureas, a class of compounds that includes 1,3-Bis(1-phenylcyclopropyl)urea, are known to act as non-nucleoside HIV-1 reverse transcriptase inhibitors . This makes them potential candidates for the development of new antiretroviral drugs .

Cholinesterase Inhibitors

These compounds have also been studied for their potential as cholinesterase inhibitors, which could make them useful in the treatment of Alzheimer’s disease .

Anticancer Activity

1,3-Disubstituted ureas have shown anticancer activity against various cancer cell lines, including breast (MCF7), colon (HCT116), and liver (Huh7) cancers . This suggests that 1,3-Bis(1-phenylcyclopropyl)urea and its derivatives could be explored further for their potential as anticancer agents .

Inhibitors of Soluble Epoxide Hydrolase

1,3-Disubstituted ureas, including 1,3-Bis(1-phenylcyclopropyl)urea, have been studied as potential inhibitors of mammalian and human soluble epoxide hydrolase (sEH, E.C. 3.3.2.10) . This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .

Mechanism of Action

While the exact mechanism of action of 1,3-Bis(1-phenylcyclopropyl)urea is not specified in the search results, similar compounds have been shown to have COX-1 and TNF- binding activity, suggesting potential anti-inflammatory effects .

properties

IUPAC Name

1,3-bis(1-phenylcyclopropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c22-17(20-18(11-12-18)15-7-3-1-4-8-15)21-19(13-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKWFHIIDRJSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NC(=O)NC3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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